2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a pyridinylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide typically involves the following steps:
Formation of 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenating agent.
Attachment of pyridin-3-ylmethyl group: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Formation of butanamide backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group and pyridinylmethyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: This compound has a similar structure but differs in the backbone, which is an ethan-1-ol instead of a butanamide.
2-[(4-chlorophenoxy)methyl]-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile: This compound has an oxazole ring and a carbonitrile group, making it structurally distinct but functionally similar.
Uniqueness
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide is unique due to its specific combination of functional groups and backbone structure. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-7-5-13(17)6-8-14)16(20)19-11-12-4-3-9-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXULQGOLYDNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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